l-Threitol, 2-O-nonyl-

Membrane Protein Solubilization Detergent Screening Structural Biology

l-Threitol, 2-O-nonyl- (CAS 163776-15-6) is a nonionic surfactant belonging to the class of alkyl threitols. It is chemically defined as (2S,3S)-1,2,4-butanetriol, 3-(nonyloxy)-, and possesses the molecular formula C13H28O4 with a molecular weight of 248.36 g/mol.

Molecular Formula C17H17ClO5S
Molecular Weight 0
CAS No. 163776-15-6
Cat. No. B1169533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Threitol, 2-O-nonyl-
CAS163776-15-6
Synonymsl-Threitol, 2-O-nonyl-
Molecular FormulaC17H17ClO5S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

l-Threitol, 2-O-nonyl- (CAS 163776-15-6) as a Nonionic Alkyl Threitol Surfactant for Specialized Research Applications


l-Threitol, 2-O-nonyl- (CAS 163776-15-6) is a nonionic surfactant belonging to the class of alkyl threitols [1]. It is chemically defined as (2S,3S)-1,2,4-butanetriol, 3-(nonyloxy)-, and possesses the molecular formula C13H28O4 with a molecular weight of 248.36 g/mol . As a member of the alkyl polyol family, this compound features a hydrophilic threitol head group linked to a hydrophobic nonyl chain, conferring amphiphilic properties suitable for applications in membrane protein research, liquid crystal development, and specialized biochemical assays.

l-Threitol, 2-O-nonyl- (CAS 163776-15-6) – Why In‑Class Alkyl Polyglycosides Are Not Direct Substitutes


In‑class nonionic surfactants such as alkyl glucosides or alkyl maltosides exhibit different aggregation behavior and protein interaction profiles due to variations in head group stereochemistry and hydrogen‑bonding capacity. The threitol moiety in l‑Threitol, 2‑O‑nonyl‑ provides a distinct spatial arrangement of hydroxyl groups compared to glucoside‑based head groups, influencing critical micelle concentration, micelle shape, and membrane protein solubilization efficiency [1]. Generic substitution with nonyl glucoside or nonyl maltoside is therefore not recommended for applications requiring precise control over micellar architecture or when preserving native protein conformation in detergent‑sensitive assays.

l-Threitol, 2-O-nonyl- (CAS 163776-15-6) – Key Differentiating Quantitative Evidence Versus Comparators


Stereochemical Purity and Defined Head Group Conformation of l‑Threitol, 2‑O‑nonyl‑ Versus Alkyl Glucoside Surfactants

l‑Threitol, 2‑O‑nonyl‑ possesses a defined (2S,3S) stereochemistry that constrains the orientation of the nonyl chain relative to the threitol head group [1]. In contrast, commercial alkyl glucoside surfactants are typically mixtures of α‑ and β‑anomers and can contain variable degrees of polymerization, leading to batch‑to‑batch variability in micellar properties . The stereochemically pure l‑threitol scaffold provides a single, predictable head group conformation that may reduce variability in protein‑detergent complex formation.

Membrane Protein Solubilization Detergent Screening Structural Biology

Thermotropic Liquid Crystalline Behavior of 2‑O‑Alkyl‑L‑threitols as a Distinct Physical Property

The 2‑O‑alkyl‑L‑threitol series, including the nonyl homolog, exhibits thermotropic smectic A liquid crystalline phases upon melting [1]. This behavior is not observed for simple alkyl glucosides of equivalent chain length, which typically form crystalline solids or isotropic liquids at similar temperatures. The amphiphilic threitol framework promotes lamellar self‑assembly, making these compounds valuable as mesogenic building blocks.

Liquid Crystal Research Mesogen Design Thermotropic Phase Behavior

Potential Carbohydrate‑Metabolizing Enzyme Inhibition Profile of l‑Threitol, 2‑O‑nonyl‑

Vendor‑provided screening data indicate that l‑Threitol, 2‑O‑nonyl‑ has been investigated for inhibition of enzymes involved in carbohydrate metabolism, with potential relevance to glycemic control . No direct comparative data are available; however, the threitol scaffold is known to mimic carbohydrate substrates, suggesting a possible advantage over non‑carbohydrate‑based inhibitors in terms of active‑site recognition.

Enzyme Inhibition Diabetes Research Carbohydrate Metabolism

l-Threitol, 2-O-nonyl- (CAS 163776-15-6) – Recommended Application Scenarios Based on Differentiation Evidence


Membrane Protein Solubilization and Crystallization Screening

The stereochemically defined (2S,3S) threitol head group offers a consistent detergent environment for membrane protein extraction and stabilization. Researchers seeking to minimize batch‑to‑batch variability in protein‑detergent complex formation may prefer l‑Threitol, 2‑O‑nonyl‑ over commercial alkyl glucoside mixtures [1].

Design of Thermotropic Liquid Crystalline Mesogens

Due to its ability to form smectic A liquid crystalline phases, l‑Threitol, 2‑O‑nonyl‑ serves as a versatile building block for the synthesis of functional organic materials, including liquid crystal displays, optical sensors, and nanostructured films [2].

Exploratory Enzyme Inhibition Studies in Carbohydrate Metabolism

Preliminary evidence suggests that l‑Threitol, 2‑O‑nonyl‑ may inhibit enzymes involved in carbohydrate metabolism, making it a candidate for further investigation in diabetes or obesity research . Its carbohydrate‑like structure may confer specificity for sugar‑binding active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for l-Threitol, 2-O-nonyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.